molecular formula C8H9NS2 B1633049 2-(3-Isothiocyanatopropyl)thiophene

2-(3-Isothiocyanatopropyl)thiophene

Cat. No.: B1633049
M. Wt: 183.3 g/mol
InChI Key: UGPSUVKFPYGFQV-UHFFFAOYSA-N
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Description

2-(3-Isothiocyanatopropyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a propyl chain terminated by an isothiocyanate (-NCS) group. This functional group confers significant reactivity, enabling applications in polymer chemistry, bioconjugation, and materials science. The compound’s structure combines the aromatic stability of thiophene with the electrophilic character of the isothiocyanate moiety, making it a versatile intermediate for synthesizing thiourea derivatives or functionalized polymers .

Properties

Molecular Formula

C8H9NS2

Molecular Weight

183.3 g/mol

IUPAC Name

2-(3-isothiocyanatopropyl)thiophene

InChI

InChI=1S/C8H9NS2/c10-7-9-5-1-3-8-4-2-6-11-8/h2,4,6H,1,3,5H2

InChI Key

UGPSUVKFPYGFQV-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CCCN=C=S

Canonical SMILES

C1=CSC(=C1)CCCN=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituent(s) on Thiophene Functional Group(s) CAS Number
2-(3-Isothiocyanatopropyl)thiophene 3-Isothiocyanatopropyl Isothiocyanate (-NCS) Not listed
Thiophene None (parent compound) Aromatic sulfur heterocycle 110-02-1
2-(1,1-Dimethylethyl)thiophene tert-Butyl Alkyl group 1689-78-7
Thieno[2,3-b]thiophene derivatives Fused thiophene systems Cyano, mercapto, phenylamino Not listed

Key Observations :

  • Reactivity: The isothiocyanate group in 2-(3-Isothiocyanatopropyl)thiophene enables nucleophilic addition reactions (e.g., with amines to form thioureas), distinguishing it from non-reactive alkyl-substituted analogs like 2-(1,1-Dimethylethyl)thiophene. This property is critical in drug design and polymer crosslinking .
  • Aromatic Stability: Unlike fused thiophene systems (e.g., thieno[2,3-b]thiophene derivatives in ), the simpler monocyclic structure of 2-(3-Isothiocyanatopropyl)thiophene offers easier synthetic modification but reduced π-conjugation for electronic applications .
  • Solubility : Alkyl-substituted thiophenes (e.g., 2-(1,1-Dimethylethyl)thiophene) exhibit higher hydrophobicity, whereas the polar -NCS group in 2-(3-Isothiocyanatopropyl)thiophene enhances solubility in polar aprotic solvents like DMF, as evidenced by its use in DMF-mediated syntheses .

Preparation Methods

Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann, this method constructs thiophene derivatives from α,β-acetylenic esters and thioglycolic acid under basic conditions. For 2-(3-hydroxypropyl)thiophene intermediates:

  • Deprotonation : Thioglycolic acid ester attacks the triple bond of the alkyne.
  • Cyclization : Sequential additions and eliminations yield the thiophene core.
  • Propyl Chain Introduction : Using a β-ketoester variant, Lissavetzky’s modification enables alkyl side-chain incorporation via alcohol-mediated monoadduct formation.

Key Conditions :

  • Base: KOH or NaOEt
  • Temperature: 80–120°C
  • Yield: 60–75%

Friedel-Crafts Alkylation

Direct alkylation of thiophene with 3-chloropropanol derivatives using Lewis acids (e.g., AlCl₃) introduces the propyl chain.

  • Mechanism : Electrophilic substitution at C2 due to thiophene’s aromaticity.
  • Limitations : Over-alkylation and regioselectivity challenges require careful stoichiometry.

Isothiocyanate Group Installation

Converting the terminal hydroxyl group of the propyl chain into an isothiocyanate (-NCS) is critical. Two methods are prevalent:

Thiophosgene (CSCl₂) Route

Thiophosgene reacts with primary amines or alcohols under controlled conditions:

  • Reaction :
    $$
    \text{R-OH} + \text{CSCl}_2 \rightarrow \text{R-NCS} + 2\text{HCl}
    $$
  • Conditions :
    • Solvent: Dichloromethane or THF
    • Temperature: 0–25°C
    • Base: Pyridine (HCl scavenger)
  • Yield : 70–85%

Safety Note : Thiophosgene’s high toxicity necessitates strict containment and alternatives where possible.

Thiocyanate Salt Mitsunobu Reaction

A safer alternative employs thiocyanate salts (KSCN or NH₄SCN) with Mitsunobu conditions:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃
  • Mechanism :
    • Alcohol activation via phosphine-azocarboxylate complex.
    • Nucleophilic displacement by thiocyanate.
  • Yield : 50–65%

Integrated Synthetic Pathways

Sequential Fiesselmann-Thiophosgene Approach

  • Synthesize 2-(3-hydroxypropyl)thiophene via Fiesselmann synthesis.
  • Convert -OH to -NCS using thiophosgene.
    Overall Yield : 45–60%

Cross-Coupling and Isothiocyanate Formation

  • Suzuki-Miyaura Coupling : Attach a propyl boronate ester to 2-bromothiophene.
  • Oxidation-Hydroxylation : Convert boronate to -OH using H₂O₂/NaOH.
  • Thiophosgene Reaction : As above.
    Advantages : Better regiocontrol; Yield : 55–70%.

Catalytic and Process Optimization

Vapor-Phase Catalysis (Patent US5726326A)

A supported iron oxide catalyst (K₂Mg(Fe₀.₉₅Cr₀.₀₅)₃) enables thiophene synthesis from 2-methylbutanol and CS₂ at 475°C:

  • Conversion : 100%
  • Yield : 97.6% for 3-methylthiophene.
    Adaptation Potential : Tailoring catalysts for propyl side-chain introduction.

Solvent and Base Effects

  • Polar aprotic solvents (DMF, DMSO) improve thiocyanate displacement yields.
  • Alkali promoters (K₂CO₃) enhance catalyst activity in vapor-phase methods.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR :
    • Thiophene protons: δ 6.8–7.2 ppm (multiplet).
    • Propyl chain: δ 1.2–2.8 ppm (methylene/methyl).
  • IR :
    • N=C=S stretch: 2050–2150 cm⁻¹.
    • Thiophene ring: 3100–3000 cm⁻¹ (C-H aromatic).

Q & A

Q. What role does the isothiocyanate group play in crosslinking reactions for polymer networks?

  • Methodological Answer : The isothiocyanate reacts with amines or hydroxyls to form thiourea or thioether linkages. Monitor crosslinking via FTIR (disappearance of N=C=S peak at ~2050 cm⁻¹) and gel-permeation chromatography for molecular weight shifts .

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